

# Technical Support Center: T-1095 and Gastrointestinal Side Effects

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | T-1095   |           |
| Cat. No.:            | B1682860 | Get Quote |

Welcome to the Technical Support Center for researchers utilizing **T-1095**. This resource provides comprehensive guidance on understanding and managing the gastrointestinal (GI) side effects associated with **T-1095**, stemming from its inhibition of the sodium-glucose cotransporter 1 (SGLT1).

This guide is intended for researchers, scientists, and drug development professionals. Please note that **T-1095** is a research compound and not approved for clinical use.

## Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which **T-1095** causes gastrointestinal side effects?

A1: **T-1095** is a prodrug that is converted into its active form, **T-1095**A, which is a potent inhibitor of both SGLT1 and SGLT2. SGLT1 is the principal transporter responsible for the absorption of glucose and galactose from the intestinal lumen. By inhibiting SGLT1, **T-1095** blocks this absorption, leading to an increased concentration of unabsorbed carbohydrates in the intestinal tract. This creates an osmotic gradient that draws water into the lumen, resulting in osmotic diarrhea, the most commonly reported GI side effect.[1][2][3][4]

Q2: What are the expected gastrointestinal side effects when using **T-1095** in preclinical models?

A2: The most anticipated and frequently observed side effect is diarrhea.[1][2][3][4] Other potential GI-related adverse events, extrapolated from studies of other SGLT1 and dual







SGLT1/SGLT2 inhibitors, may include abdominal pain, bloating, and flatulence. The severity of these effects is expected to be dose-dependent.

Q3: Is there clinical data on the gastrointestinal side effects of **T-1095** in humans?

A3: **T-1095** was not advanced to extensive clinical development, and as such, there is a lack of publicly available, detailed clinical trial data specifically for its GI side effects. However, the known mechanism of SGLT1 inhibition strongly predicts a high likelihood of GI adverse events. For reference, clinical trials of other dual SGLT1/SGLT2 inhibitors, such as sotagliflozin, have reported diarrhea as a common adverse event.[1][2][4]

Q4: How can I mitigate the gastrointestinal side effects of **T-1095** in my animal studies?

A4: While completely eliminating the on-target GI effects of SGLT1 inhibition may not be possible, several strategies can be employed to manage them. These include careful dose-escalation studies to identify a therapeutic window with acceptable tolerability, ensuring adequate hydration of the animals, and potentially modifying the carbohydrate content of their diet. It is also crucial to monitor the animals closely for signs of dehydration and distress.

## **Troubleshooting Guide**

This guide addresses specific issues that may arise during your experiments with **T-1095**.

## Troubleshooting & Optimization

Check Availability & Pricing

| Issue                                                                              | Potential Cause                                                                    | Troubleshooting Steps                                                                                                                                                                                                                                                                                                    |
|------------------------------------------------------------------------------------|------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| High incidence of severe<br>diarrhea and dehydration in<br>animal models.          | Dose of T-1095 may be too<br>high, leading to excessive<br>SGLT1 inhibition.       | - Review the dose-response relationship for T-1095 in your model Consider reducing the dose to a lower, effective concentration Implement a gradual dose-escalation protocol Ensure animals have ad libitum access to water and electrolyte solutions Monitor hydration status closely (e.g., skin turgor, body weight). |
| Variability in the severity of gastrointestinal side effects between animals.      | Differences in individual sensitivity, gut microbiome, or food and water intake.   | - Standardize the diet and housing conditions for all animals Ensure consistent administration of T-1095 (e.g., time of day, method) Increase the number of animals per group to account for individual variability Monitor food and water consumption for each animal.                                                  |
| Difficulty in distinguishing<br>between drug-induced<br>diarrhea and other causes. | Underlying health issues in the animal colony or confounding experimental factors. | - Perform a thorough health screen of the animals before starting the experiment Include a vehicle-only control group to establish baseline GI function If possible, analyze stool samples for pathogens to rule out infection.                                                                                          |
| Inconsistent or unexpected results in glucose absorption assays.                   | Issues with the experimental protocol or the animal model.                         | <ul> <li>Verify the proper execution of<br/>the intestinal glucose<br/>absorption protocol (see<br/>Experimental Protocols</li> </ul>                                                                                                                                                                                    |



section). - Ensure the animal model is appropriate for studying SGLT1-mediated glucose transport. - Confirm the stability and concentration of the T-1095 solution being administered.

# Data on Gastrointestinal Adverse Events of SGLT Inhibitors

As specific quantitative data for **T-1095** is limited, the following tables provide data from clinical trials of other SGLT inhibitors to serve as a reference.

Table 1: Incidence of Diarrhea with the Dual SGLT1/SGLT2 Inhibitor Sotagliflozin

| Study                | Treatment Group | Placebo Group |
|----------------------|-----------------|---------------|
| SOLOIST-WHF Trial[4] | 6.1%            | 3.4%          |
| SCORED Trial[2]      | 8.5%            | 6.0%          |

Table 2: Incidence of Common Gastrointestinal Adverse Events with GLP-1 Receptor Agonists (for comparative context)

| Adverse Event         | Overall Incidence |
|-----------------------|-------------------|
| Nausea[5]             | 21.49%            |
| Diarrhea[5]           | 10.62%            |
| Vomiting[5]           | 9.10%             |
| Dyspepsia[5]          | 8.67%             |
| Constipation[5]       | 7.92%             |
| Decreased Appetite[5] | 5.49%             |



Note: GLP-1 receptor agonists have a different mechanism of action but are also known to cause gastrointestinal side effects, providing a broader context for tolerability in metabolic drug research.

Table 3: Incidence of Gastrointestinal Adverse Events with Canagliflozin (SGLT2 > SGLT1 inhibitor)

| Adverse Event | Canagliflozin 100<br>mg                                             | Canagliflozin 300<br>mg                                             | Placebo |
|---------------|---------------------------------------------------------------------|---------------------------------------------------------------------|---------|
| Diarrhea      | Not significantly<br>different from placebo<br>in most large trials | Not significantly<br>different from placebo<br>in most large trials | -       |
| Constipation  | Not significantly different from placebo                            | Not significantly different from placebo                            | -       |
| Nausea        | Not significantly different from placebo                            | Not significantly different from placebo                            | -       |

Note: Canagliflozin has a much higher selectivity for SGLT2 over SGLT1, and the incidence of GI side effects is generally lower compared to dual SGLT1/SGLT2 inhibitors.[6]

## **Experimental Protocols**

1. In Vivo Assessment of Intestinal Glucose Absorption in Rodent Models

This protocol is designed to measure the rate of intestinal glucose absorption and can be adapted to evaluate the inhibitory effect of **T-1095**.

#### Materials:

- Rodent model (e.g., rats, mice)
- T-1095 or vehicle control
- Non-metabolizable glucose analog (e.g., 3-O-methyl-D-glucose; 3-OMG) or radiolabeled D-glucose (e.g., <sup>14</sup>C-D-glucose)



- · Oral gavage needles
- Blood collection supplies (e.g., tail vein lancets, capillaries)
- Analytical equipment for measuring glucose analog or radioactivity (e.g., LC-MS, scintillation counter)

#### Procedure:

- Fast animals overnight (12-16 hours) with free access to water.
- Administer T-1095 or vehicle control via oral gavage at the desired dose and pre-specified time before the glucose challenge.
- At time zero, administer a solution containing a known concentration of the glucose analog or radiolabeled glucose via oral gavage.
- Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose administration.
- Process blood samples to separate plasma or serum.
- Analyze the concentration of the glucose analog or radioactivity in the plasma/serum samples.
- Calculate the area under the curve (AUC) for the concentration-time profile to determine the
  extent of glucose absorption. A reduction in the AUC in the T-1095 treated group compared
  to the vehicle group indicates inhibition of intestinal glucose absorption.
- 2. Assessment of Drug-Induced Diarrhea in Rodent Models

This protocol provides a method for quantifying the diarrheal side effects of **T-1095**.

#### Materials:

- Rodent model (e.g., rats)
- T-1095 or vehicle control



- · Metabolic cages or cages with absorbent paper on the floor
- Balance for weighing fecal output
- Oven for drying fecal samples

#### Procedure:

- Acclimatize animals to individual housing in metabolic cages or cages with pre-weighed absorbent paper.
- Administer **T-1095** or vehicle control at the desired dose.
- Observe the animals for the onset, duration, and severity of diarrhea over a specified period (e.g., 24 hours).
- Collect all fecal output at the end of the observation period.
- · Record the total fecal weight (wet weight).
- Dry the fecal samples in an oven at 60°C until a constant weight is achieved to determine the dry weight.
- Calculate the fecal water content as: ((Wet Weight Dry Weight) / Wet Weight) \* 100%. An increase in fecal water content in the **T-1095** treated group is indicative of diarrhea.
- A "diarrhea score" can also be implemented based on the consistency of the feces (e.g., 0 = normal, well-formed pellets; 1 = soft pellets; 2 = very soft/unformed feces; 3 = watery feces).

### **Visualizations**









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ajmc.com [ajmc.com]
- 2. Results From SOLOIST and SCORED Outcomes Studies Presented at Late-Breaking Science Session of American Heart Association Scientific Sessions and Published in The New England Journal of Medicine - BioSpace [biospace.com]
- 3. "Is sotagliflozin a 'wonder drug'? A review of its impact on cardiovascular, diabetic, renal, neuroprotective, and hepatic outcomes" PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarindexing.com [scholarindexing.com]
- 5. Frontiers | Comparative gastrointestinal adverse effects of GLP-1 receptor agonists and multi-target analogs in type 2 diabetes: a Bayesian network meta-analysis [frontiersin.org]
- 6. Adverse events associated with sodium glucose co-transporter 2 inhibitors: an overview of quantitative systematic reviews PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: T-1095 and Gastrointestinal Side Effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682860#gastrointestinal-side-effects-of-t-1095-due-to-sglt1-inhibition]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com